
异丁酸香叶酯
描述
Neryl isobutyrate is a colorless liquid used as a fragrance and a flavor . It has a sweet, fresh, fruity, raspberry, strawberry character-like odor . It has been reported in the essential oils of plants such as Artemisia absinthium L. and Telekia speciosa .
Synthesis Analysis
Neryl isobutyrate can be prepared by the esterification of nerol using isobutyric acid or the anhydride . The linear neryl diesters can be successfully obtained during butylstannoic catalyzed esterification process .
Molecular Structure Analysis
The Neryl isobutyrate molecule contains a total of 39 bond(s). There are 15 non-H bond(s), 3 multiple bond(s), 7 rotatable bond(s), 3 double bond(s), and 1 ester(s) (aliphatic) .
Chemical Reactions Analysis
The contractile effects of neryl butyrate were inhibited by α-adrenergic antagonists, indicating the involvement of α-adrenoceptors in the mechanism of action .
Physical And Chemical Properties Analysis
Neryl isobutyrate has a refractive index of n20/D 1.457 (lit.), a boiling point of 229 °C (lit.), and a density of 0.895 g/mL at 25 °C (lit.) .
科学研究应用
1. 大肠杆菌中的生物合成
异丁酸香叶酯是一种源自香叶基二磷酸 (NPP) 的单萜衍生物,在食品、农业和化妆品领域有广泛的应用。一项研究证明了它在大肠杆菌重组体中的生物合成,标志着异丁酸香叶酯首次以这种方式被生物合成。这种方法为异丁酸香叶酯和类似 NPP 衍生生物制品的生产提供了一种新颖的方法 (Zong et al., 2020)。
2. 杀虫活性
异丁酸香叶酯已被发现具有生物杀虫剂的潜力。在一项针对果蝇和黑翅土白蚁的 QSAR 建模和对接研究中,异丁酸香叶酯显示出与乙酰胆碱酯酶活性位点的显着相互作用能。这表明它作为一种有效的杀虫剂候选者的潜力 (Rodrigues et al., 2020)。
3. 抗菌剂
异丁酸香叶酯的衍生物,如香叶基阿魏酸酯和香叶基对香豆酸酯,已被发现具有抗菌活性。从长叶艾菊中分离出的这些化合物对各种革兰氏阳性菌表现出有效性,突出了它们作为抗菌剂的潜力 (Galappathie et al., 2017)。
4. 血管扩张剂和血管收缩剂特性
异丁酸香叶酯对其对血管系统的影响进行了研究。与它的类似物相反,异丁酸香叶酯在静息张力下诱导大鼠主动脉环收缩,这意味着在心血管研究和治疗中的潜在应用 (de Carvalho et al., 2019)。
5. 在海水淡化中的作用
海水淡化研究包括对新型阻垢剂的研究,其中异丁酸香叶酯衍生物已被评估。它们在维持水合 Ca2+ 水平方面的有效性证明了它们在增强热力淡化工艺中的潜在应用 (Al-Hamzah & Fellows, 2015)。
6. 番茄腺毛中的单萜合成
对番茄 (Solanum lycopersicum) 的研究表明,其腺毛中的单萜是从香叶基二磷酸前体而不是香叶基二磷酸合成的。这一发现挑战了传统观点,并为植物生物化学和遗传学开辟了新途径 (Schilmiller et al., 2009)。
作用机制
安全和危害
未来方向
属性
IUPAC Name |
[(2Z)-3,7-dimethylocta-2,6-dienyl] 2-methylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24O2/c1-11(2)7-6-8-13(5)9-10-16-14(15)12(3)4/h7,9,12H,6,8,10H2,1-5H3/b13-9- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGJYXQFXLSCKTP-LCYFTJDESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)OCC=C(C)CCC=C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(=O)OC/C=C(/C)\CCC=C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30883828 | |
| Record name | Neryl isobutyrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30883828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
colourless liquid/sweet, rose odour | |
| Record name | Neryl isobutyrate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/282/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
135.00 °C. @ 13.00 mm Hg | |
| Record name | Geranyl 2-methylpropanoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0038260 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
practically insoluble in water, 1 ml in 5 ml 80% alcohol (in ethanol) | |
| Record name | Neryl isobutyrate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/282/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.88-0.90 (d20/4) | |
| Record name | Neryl isobutyrate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/282/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Product Name |
Neryl isobutyrate | |
CAS RN |
2345-24-6, 2345-26-8 | |
| Record name | Neryl isobutyrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2345-24-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Neryl isobutyrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002345246 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propanoic acid, 2-methyl-, (2Z)-3,7-dimethyl-2,6-octadien-1-yl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Neryl isobutyrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30883828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Neryl isobutyrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.329 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NERYL ISOBUTYRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M9941BHL2O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Geranyl 2-methylpropanoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0038260 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of neryl isobutyrate in the context of essential oils?
A1: Neryl isobutyrate is a significant constituent in the essential oils of various plants. For instance, it is a major component in the root oil of Eupatorium cannabinum subsp. corsicum, an endemic subspecies from Corsica []. This contrasts with the essential oil from the plant's aerial parts, where neryl isobutyrate is less prominent. This difference highlights the diverse chemical profiles that can exist within different parts of a single plant species. Furthermore, neryl isobutyrate is found as a dominant component in the root oil of Pulicaria mauritanica, reaching a concentration of 11.1% []. This finding emphasizes the compound's potential significance in the chemical ecology of plants, possibly playing a role in plant defense or pollinator attraction.
Q2: How does the presence of neryl isobutyrate differ between the roots and aerial parts of Eupatorium cannabinum subsp. corsicum?
A2: [] Interestingly, neryl isobutyrate is found in significantly higher concentrations within the root essential oil of Eupatorium cannabinum subsp. corsicum compared to the oil extracted from its aerial parts. This difference suggests a potential specialized role for neryl isobutyrate within the roots of this plant. Further investigation is needed to determine the specific ecological or physiological function it might serve.
Q3: What are the primary analytical techniques used to identify and quantify neryl isobutyrate in essential oils?
A3: The identification and quantification of neryl isobutyrate in essential oils are primarily achieved through a combination of gas chromatography (GC) and mass spectrometry (GC-MS) [, , ]. These techniques allow for the separation of complex mixtures like essential oils and the identification of individual components based on their retention times and mass spectra. In some cases, 13C-NMR spectroscopy may be employed to confirm the structural elucidation of neryl isobutyrate and differentiate it from other isomers [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



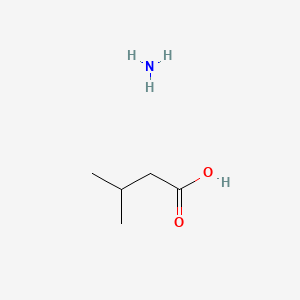

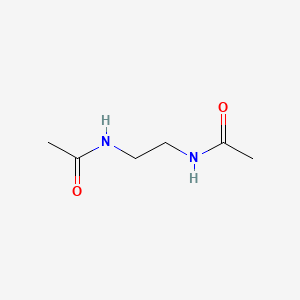

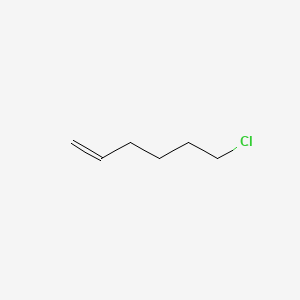
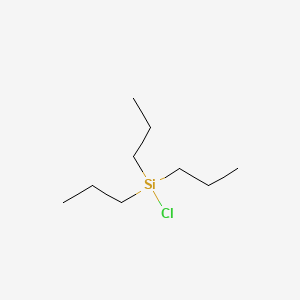


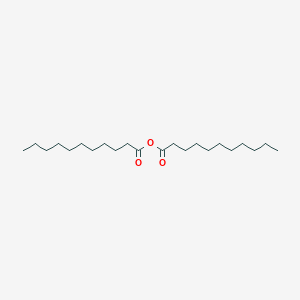
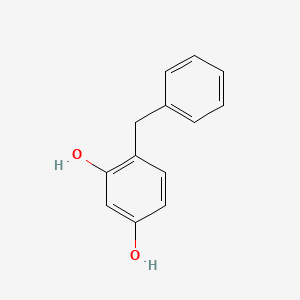
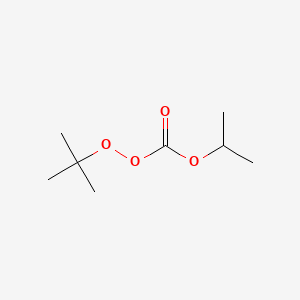
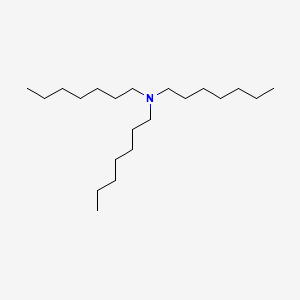

![Benzoic acid, 4-[(4-hydroxyphenyl)azo]-](/img/structure/B1581552.png)